![molecular formula C7H11NOS B008992 Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) CAS No. 107942-26-7](/img/structure/B8992.png)
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI), also known as DMTP, is a chemical compound that has been used in scientific research for various purposes. It is a derivative of pyrrole, a five-membered aromatic ring that contains one nitrogen atom. DMTP is a thioether, which means it contains a sulfur atom bonded to a carbon atom. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) is not fully understood. It has been suggested that Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) acts as an antioxidant and scavenges free radicals. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has also been shown to inhibit the activity of some enzymes that are involved in the production of reactive oxygen species. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to increase the expression of some antioxidant enzymes.
生化学的および生理学的効果
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in animal models of oxidative stress. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to reduce inflammation in animal models of inflammation. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease.
実験室実験の利点と制限
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has some advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound and can be stored for long periods without degradation. Another advantage is that it is relatively easy to synthesize. One limitation is that the yield of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) using current methods is relatively low. Another limitation is that the mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) is not fully understood.
将来の方向性
There are several future directions for the study of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI). One direction is to investigate the mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) in more detail. Another direction is to investigate the potential use of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) in the treatment of other diseases that are characterized by oxidative stress and inflammation. Another direction is to develop new methods for the synthesis of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) that have higher yields.
合成法
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been synthesized using different methods. One method involves the reaction of 3,4-dihydro-2H-pyrrole with methylthiolate in the presence of sodium hydride. Another method involves the reaction of 3,4-dihydro-2H-pyrrole with methylthiolate in the presence of a palladium catalyst. The yield of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) using these methods varies from 20-50%.
科学的研究の応用
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been used in scientific research for various purposes. It has been studied for its potential use as an anti-cancer agent. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to reduce inflammation in animal models of inflammation. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has also been studied for its potential use in the treatment of Parkinson's disease. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease.
特性
CAS番号 |
107942-26-7 |
|---|---|
製品名 |
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC名 |
1-(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H11NOS/c1-5(9)6-3-7(10-2)8-4-6/h6H,3-4H2,1-2H3 |
InChIキー |
RKGZXWXOIRSWJF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=NC1)SC |
正規SMILES |
CC(=O)C1CC(=NC1)SC |
同義語 |
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



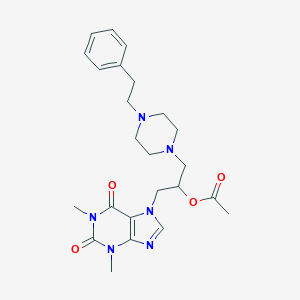
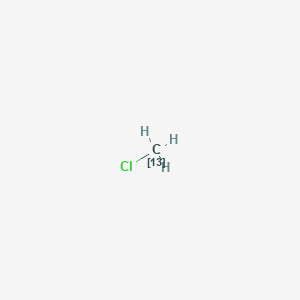
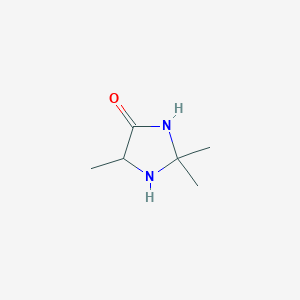
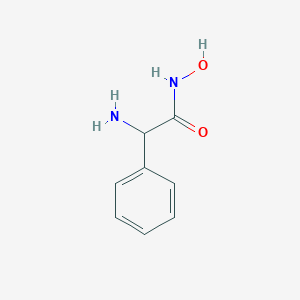
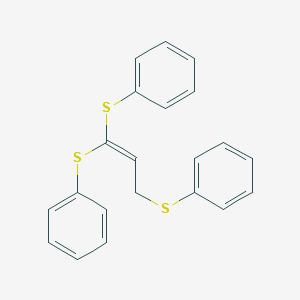
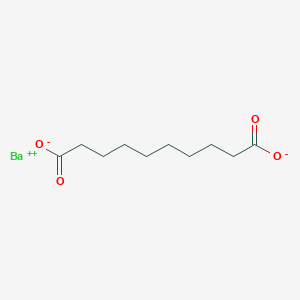
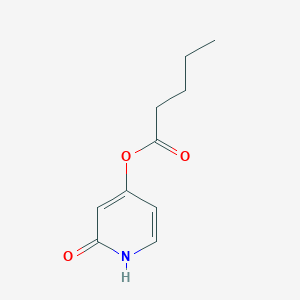
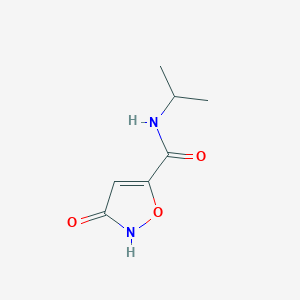
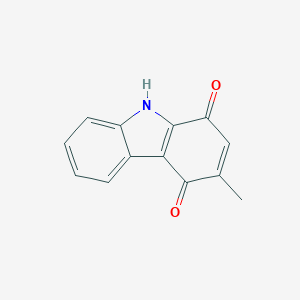
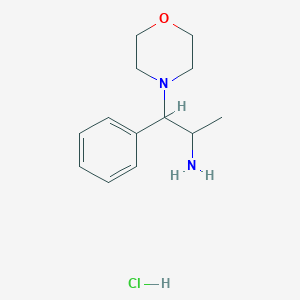
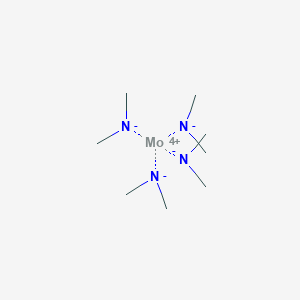
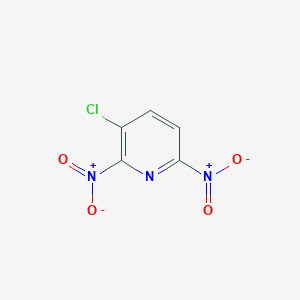
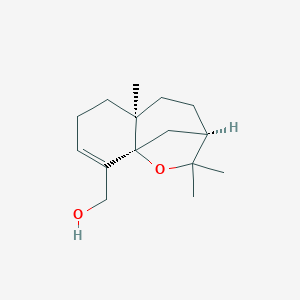
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)